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Compound of Interest

Compound Name: N-Carboxyethylrhodanine

Cat. No.: B1346826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Carboxyethylrhodanine, also known as Rhodanine-3-propionic acid, is a heterocyclic

organic compound belonging to the rhodanine family. While historically utilized in the synthesis

of organic dyes, recent research has illuminated its potential as a bioactive molecule,

particularly as a potent enzyme inhibitor. This technical guide provides a comprehensive

overview of N-Carboxyethylrhodanine, detailing its chemical properties, synthesis, and known

biological activities. Special emphasis is placed on its role as a tyrosinase inhibitor and the

associated implications for drug development, particularly in the context of hyperpigmentation

disorders. This document adheres to stringent data presentation and visualization standards to

facilitate advanced research and development.

Chemical and Physical Properties
N-Carboxyethylrhodanine is a rhodanine derivative characterized by a carboxyethyl group

attached to the nitrogen atom of the rhodanine ring. Its fundamental properties are summarized

below.
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Property Value Reference

CAS Number 7025-19-6 --INVALID-LINK--

Molecular Formula C₆H₇NO₃S₂ --INVALID-LINK--

Molecular Weight 205.25 g/mol --INVALID-LINK--

Alternate Names Rhodanine-3-propionic Acid --INVALID-LINK--

Appearance Not specified in literature

Solubility

Soluble in sterile physiological

saline containing 30% ethanol

(for experimental use)

Synthesis of N-Carboxyethylrhodanine (Rhodanine-
3-propionic Acid)
The synthesis of N-Carboxyethylrhodanine, as a member of the rhodanine-3-carboxyalkyl

acid family, generally follows a well-established chemical pathway. The following protocol is a

generalized procedure based on the synthesis of related compounds.

Experimental Protocol: General Synthesis of Rhodanine-
3-carboxyalkyl Acids
This procedure is adapted from the synthesis of rhodanine-3-acetic and rhodanine-3-propionic

acid derivatives.

Materials:

Appropriate amino acid (in this case, β-alanine for the propionic acid derivative)

Potassium hydroxide (KOH)

Carbon disulfide (CS₂)

Chloroacetic acid
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Water

Hydrochloric acid (HCl)

Procedure:

A solution of potassium hydroxide in water is prepared.

The corresponding amino acid (β-alanine) is added to the KOH solution.

The resulting solution is cooled to 5–10 °C.

Carbon disulfide is added to the cooled solution, and the mixture is stirred at 5–10 °C for 6

hours.

The cooling bath is removed, and stirring is continued at room temperature for 24 hours.

A solution of chloroacetic acid in water is then added to the reaction mixture.

The resulting solution is acidified with hydrochloric acid to precipitate the crude product.

The precipitate is filtered, washed, and can be further purified by crystallization.
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Synthesis Workflow for N-Carboxyethylrhodanine.

Biological Activity and Mechanism of Action
While the rhodanine scaffold is present in a wide range of biologically active compounds,

specific data for N-Carboxyethylrhodanine has only recently emerged. The primary

documented activity is its potent inhibition of the enzyme tyrosinase.

Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair,

and eyes. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A recent study identified N-Carboxyethylrhodanine as a potent inhibitor of mushroom

tyrosinase. The quantitative data from this study is presented below.
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Compound IC₅₀ (mM) Reference

N-Carboxyethylrhodanine 0.7349

Arbutin (control) 38.37

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is based on the methodology used to determine the tyrosinase inhibitory activity

of N-Carboxyethylrhodanine.

Materials:

Mushroom tyrosinase

L-DOPA (substrate)

N-Carboxyethylrhodanine (test compound)

Phosphate-buffered saline (PBS), pH 6.8

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Prepare solutions of mushroom tyrosinase and L-DOPA in PBS.

Prepare various concentrations of N-Carboxyethylrhodanine, dissolving it first in DMSO

and then diluting with PBS.

In a 96-well plate, add the tyrosinase solution to each well.

Add the different concentrations of the N-Carboxyethylrhodanine solution to the respective

wells.

Pre-incubate the plate at a controlled temperature.
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Initiate the reaction by adding the L-DOPA solution to all wells.

Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a

microplate reader.

The rate of dopachrome formation is determined from the linear portion of the absorbance

versus time curve.

Calculate the percentage of tyrosinase inhibition for each concentration of N-
Carboxyethylrhodanine.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Workflow for Tyrosinase Inhibition Assay.
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Signaling Pathway: Melanogenesis
N-Carboxyethylrhodanine's inhibition of tyrosinase directly impacts the melanogenesis

signaling pathway. Tyrosinase is a critical enzyme in this pathway, catalyzing the conversion of

L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By

inhibiting tyrosinase, N-Carboxyethylrhodanine effectively blocks these initial and rate-limiting

steps of melanogenesis.

The melanogenesis pathway is primarily regulated by the α-melanocyte-stimulating hormone

(α-MSH) binding to the melanocortin 1 receptor (MC1R). This initiates a cascade involving

cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB

transcription factor. Activated CREB upregulates the expression of microphthalmia-associated

transcription factor (MITF), which in turn promotes the transcription of tyrosinase and other

related enzymes.
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Melanogenesis Signaling Pathway and Inhibition by N-Carboxyethylrhodanine.
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Considerations for Drug Development
The potent tyrosinase inhibitory activity of N-Carboxyethylrhodanine makes it a promising

candidate for the development of topical agents for treating hyperpigmentation disorders such

as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

However, it is important to note that rhodanine-containing compounds have been flagged as

potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can show

activity in multiple assays through non-specific mechanisms, which can lead to false-positive

results in high-throughput screening. Therefore, any drug development program involving N-
Carboxyethylrhodanine should include rigorous secondary and counter-screening assays to

confirm its specific mechanism of action and rule out non-specific activities.

Conclusion
N-Carboxyethylrhodanine is a rhodanine derivative with newly discovered potential as a

potent tyrosinase inhibitor. Its ability to modulate the melanogenesis pathway suggests its utility

in the development of dermatological agents. Further research is warranted to fully elucidate its

pharmacological profile, including its specificity, safety, and efficacy in relevant preclinical

models. The detailed experimental outlines and pathway diagrams provided in this guide are

intended to serve as a foundational resource for researchers and drug development

professionals in this endeavor.

To cite this document: BenchChem. [N-Carboxyethylrhodanine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346826#what-is-n-carboxyethylrhodanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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